N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride is a chemical compound with significant implications in medicinal chemistry. It is classified as an oxazolidinone derivative, which is a structural class known for its biological activity, particularly in the development of antibiotics and other therapeutic agents. The compound is recognized by its CAS number 128312-07-2 and has a molecular formula of C17H18ClN3O3, with a molecular weight of approximately 347.8 g/mol .
This compound is sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. It falls under the category of pharmaceutical intermediates and active pharmaceutical ingredients. The oxazolidinone class has been extensively studied for its antibacterial properties, particularly against Gram-positive bacteria, making this compound of interest for potential therapeutic applications .
The synthesis of N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride typically involves several key steps:
The yield and purity of the final product are often optimized through recrystallization and chromatography techniques .
The molecular structure of N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride features a complex arrangement with several functional groups:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm stereochemistry and molecular conformation .
Property | Value |
---|---|
Molecular Formula | C17H18ClN3O3 |
Molecular Weight | 347.8 g/mol |
CAS Number | 128312-07-2 |
Melting Point | Not specified |
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride primarily involves inhibition of bacterial protein synthesis. It achieves this by binding to the bacterial ribosome, specifically targeting the 50S subunit. This binding interferes with the formation of peptide bonds during translation, effectively halting protein production in susceptible bacteria.
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide; hydrochloride exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Stability | Stable under dry conditions |
The chemical properties include:
Property | Value |
---|---|
pH | Neutral (when dissolved) |
Reactivity | Sensitive to strong acids |
These properties are essential for determining storage conditions and handling procedures during laboratory use .
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yil]methyl]acetamide; hydrochloride has several applications in scientific research:
The synthesis of the oxazolidinone core in N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide hydrochloride employs strategic carbon-nitrogen bond formation through nucleophilic ring-closure reactions. As demonstrated in multi-step synthesis principles [2], the core assembly typically begins with a phenyl isocyanate intermediate reacting with a chiral epoxide precursor (typically derived from L-phenylalanine) under controlled thermal conditions (80-90°C) in aprotic solvents. This forms the critical oxazolidinone ring via [3+2] cycloaddition, with the para-substituted pyridinylphenyl group introduced either before cyclization or through subsequent Pd-catalyzed cross-coupling [4] [9].
A pivotal advancement involves regioselective functionalization at the C5 position of the oxazolidinone ring. The 5-aminomethyl side chain—essential for acetamide formation—is installed through nucleophilic ring-opening of N-acylaziridines or through direct aminomethylation using formaldehyde and ammonium acetate followed by acetylation. Patent literature [9] reveals that microwave-assisted synthesis (100-120°C, 30 min) significantly enhances the yield of the C5-methylacetamide functionalization step (from ~65% to 92%) compared to conventional heating, while reducing epimerization risks. Alternative pathways involve O-carbamate intermediates that undergo intramolecular cyclization, though this route suffers from lower regioselectivity [4] [9].
Table 1: Comparative Oxazolidinone Core Cyclization Methods
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Thermal Cyclization | Phenyl isocyanate, THF, 80°C, 12h | 68-72 | Moderate |
Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 85 | High |
Microwave-Assisted | CH₃CN, 120°C, 30 min | 90-92 | High |
Preservation of the (5S)-stereochemistry during synthesis is paramount for the biological efficacy of the final API. The chiral integrity begins with the use of L-glyceraldehyde acetonide or L-phenylalanine as starting materials, which provide the requisite (S)-configuration at C5 [4] [7]. Asymmetric induction during oxazolidinone ring formation is achieved through chiral auxiliaries (e.g., Evans' oxazolidinones) or enzymatic resolution of racemic intermediates. The C5 center is particularly susceptible to epimerization under basic conditions; thus, acetylation of the 5-aminomethyl group employs mild acylating agents (acetic anhydride in dichloromethane at 0-5°C) with <2% racemization [7] [10].
Critical to stereocontrol is the chelation-directed cyclization using Lewis acids like ZnCl₂ or Ti(OiPr)₄. These agents coordinate with the oxazolidinone carbonyl and the pyridinyl nitrogen, locking the transition state geometry to favor the S-enantiomer (ee >98%). Crystallographic analysis of the (5S)-intermediate confirms the R-configuration at C5 leads to steric clashes with the para-substituted phenyl ring, explaining the observed diastereoselectivity [7] [10]. Recent advances utilize organocatalysts (e.g., cinchona alkaloids) for enantioselective desymmetrization of meso-epoxides, though this remains experimental for industrial-scale synthesis [4].
Conversion of the free base to the hydrochloride salt serves dual purposes: enhancing aqueous solubility (critical for bioavailability) and improving crystallinity for purification. Salt formation is achieved by treating the oxazolidinone free base (dissolved in anhydrous ethyl acetate or tert-butyl methyl ether) with 1.05–1.10 equivalents of HCl in isopropanol at 0°C [6] [10]. This stoichiometry prevents dihydrochloride formation, which can occur due to protonation of both the acetamide carbonyl and the pyridinyl nitrogen. Slurry conversion techniques are employed for polymorph control, with the desired Form I crystals obtained below 10°C [6].
X-ray powder diffraction (XRPD) reveals that the hydrochloride salt crystallizes in a monoclinic P2₁ space group with two ion pairs per asymmetric unit. The crystal lattice exhibits a robust 3D hydrogen-bonding network: the protonated pyridinium N⁺–H forms a strong charge-assisted H-bond (2.87 Å) with Cl⁻, while the acetamide N–H donates to the oxazolidinone carbonyl (2.95 Å). This network confers exceptional stability against hydration, as confirmed by dynamic vapor sorption (DVS) studies showing <0.1% weight gain at 80% RH [6] [10].
Table 2: Hydrochloride Salt Crystallographic Properties
Parameter | Value/Description |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Hydrogen Bonds | N⁺–H···Cl⁻ (2.87 Å), N–H···O=C (2.95 Å) |
Stability (DVS, 80% RH) | Δm < 0.1% |
Preferred Polymorph | Form I |
Rigorous intermediate characterization is indispensable for ensuring synthetic fidelity. The penultimate free base, N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide, is characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) [7] [9]. Diagnostic NMR signals include the oxazolidinone C5-methine proton (δ 4.71 ppm, dd, J = 8.6 Hz) and the N-methylacetamide protons (δ 2.01 ppm, s). The para-disubstituted benzene ring shows an AA′BB′ pattern (δ 7.62–7.59 ppm, d, J = 8.4 Hz; δ 7.45–7.42 ppm, d, J = 8.4 Hz), while pyridinyl protons resonate as two doublets (δ 8.62–8.60 ppm; δ 7.53–7.51 ppm) [9].
Reaction monitoring employs inline FTIR to track the disappearance of the isocyanate peak (2270 cm⁻¹) during ring closure. For chiral purity assessment, chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20) resolves the (5R) and (5S) enantiomers, with the (5S)-isomer eluting at 12.3 min and its (5R)-counterpart at 14.7 min [7]. Key synthetic impurities include the C5-epimer and the bis-acetylated byproduct, the latter forming from over-acetylation of the aminomethyl group. These are controlled to <0.15% through optimized reaction quenching (aqueous NaHCO₃ wash) and crystallization [9].
Table 3: Critical Intermediates and Characterization Data
Intermediate | Key Characterization Data |
---|---|
Chiral Epoxide Precursor | [α]₂₅D = +15.2° (c 1.0, CHCl₃); HRMS: m/z 312.1102 [M+Na]⁺ |
Free Base Oxazolidinone | ¹H NMR (DMSO-d₆): δ 8.62 (d, 2H), 7.62 (d, 2H), 4.71 (dd, 1H), 3.65–3.58 (m, 2H), 2.01 (s, 3H) |
Hydrochloride Salt | HRMS: m/z 340.1315 [M+H]⁺; PXRD peaks at 8.7°, 12.3°, 17.8° 2θ |
Implementing green chemistry principles in the large-scale synthesis of this oxazolidinone derivative focuses on three pillars: solvent reduction, catalyst efficiency, and waste minimization. The traditional synthesis employs dichloromethane (DCM) for cyclization and dimethylformamide (DMF) for coupling steps—both classified as hazardous Class 2 solvents. Sustainable alternatives include:
The catalytic cycle is enhanced by immobilized Pd catalysts on magnetic nanoparticles (Pd-Fe₃O₄@SiO₂), enabling >95% recovery via magnetic separation and reducing Pd leaching to <5 ppm [5]. For the critical carboxylative cyclization step, supercritical CO₂ serves as both a reactant and reaction medium, eliminating the need for toxic phosgene derivatives. This approach achieves 85% yield while utilizing a waste greenhouse gas [5].
Atom economy is optimized in the acetamide installation step. Earlier routes used N-acetylation with acetic anhydride (Atom Economy = 65%), but newer protocols employ ketene gas (generated in situ from acetic acid dehydration), raising atom economy to 89% and avoiding acetate salt waste [3] [6]. Life-cycle assessments confirm these innovations reduce the E-factor (kg waste/kg product) from 32 to 11, aligning with the Global Greenchem Programme’s targets for POPs reduction in pharmaceutical manufacturing [3].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3